2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene is an organic compound characterized by a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkyne Formation: . For example, starting with 1-(trifluoromethyl)benzene, bromination at the appropriate position can yield the desired product.
Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Sonogashira coupling, where a trifluoromethyl-substituted benzene is coupled with an ethynyl halide in the presence of a palladium catalyst and copper(I) iodide.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing a corresponding hydrocarbon.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) and strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid or trifluoromethylbenzaldehyde.
Reduction: 2-Ethynyl-1-(trifluoromethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene exerts its effects depends on the specific application. For example, in drug discovery, the trifluoromethyl group can enhance the binding affinity of a molecule to its target receptor. The ethynyl group can provide a reactive site for further chemical modifications.
Molecular Targets and Pathways Involved:
Receptor Binding: The trifluoromethyl group can interact with specific receptors, altering their activity.
Enzyme Inhibition: The compound can inhibit certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the ethynyl group.
4-Bromo-1-ethynyl-2-(trifluoromethyl)benzene: Structural isomer with different positions of substituents.
1-Bromo-4-ethynylbenzene: Lacks the trifluoromethyl group.
Uniqueness: 2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene is unique due to the combination of trifluoromethyl and ethynyl groups on the benzene ring, which provides distinct chemical properties and reactivity compared to its isomers and similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
2-bromo-4-ethynyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMFDNAZZXKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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